molecular formula C18H37NO4 B13839351 3-Hydroxy-9-hexadecenoyl-L-carnitine

3-Hydroxy-9-hexadecenoyl-L-carnitine

Cat. No.: B13839351
M. Wt: 331.5 g/mol
InChI Key: TYXAKMAAZJJHCB-DFQJWARBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-9-hexadecenoyl-L-carnitine is a compound that belongs to the class of acylcarnitines. It is an ester of carnitine with 3-hydroxy-9-hexadecenoic acid. This compound plays a significant role in the metabolism of fatty acids, particularly in the transport of fatty acids into the mitochondria for β-oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-9-hexadecenoyl-L-carnitine typically involves the esterification of L-carnitine with 3-hydroxy-9-hexadecenoic acid. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. The reaction is usually carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-9-hexadecenoyl-L-carnitine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-9-hexadecenoyl-L-carnitine has various applications in scientific research:

    Chemistry: Used as a model compound to study esterification and fatty acid metabolism.

    Biology: Investigated for its role in cellular metabolism and energy production.

    Medicine: Explored for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.

    Industry: Utilized in the production of dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of 3-Hydroxy-9-hexadecenoyl-L-carnitine involves its role in the transport of fatty acids into the mitochondria. It facilitates the β-oxidation of fatty acids, leading to the production of acetyl-CoA, which enters the citric acid cycle to generate ATP. The molecular targets include carnitine acyltransferases and mitochondrial transport proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxyhexadecanoyl-L-carnitine
  • 9-Hexadecenoyl-L-carnitine
  • L-Carnitine

Uniqueness

3-Hydroxy-9-hexadecenoyl-L-carnitine is unique due to the presence of both a hydroxyl group and a double bond in its fatty acid moiety. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other acylcarnitines .

Properties

Molecular Formula

C18H37NO4

Molecular Weight

331.5 g/mol

IUPAC Name

(3S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20/h15-18,20-23H,2-14H2,1H3/t15?,16?,17-,18?/m0/s1

InChI Key

TYXAKMAAZJJHCB-DFQJWARBSA-N

Isomeric SMILES

CCCCCCCCCCCCN1CC(C([C@H](C1CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O

Origin of Product

United States

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